2-Methyl-3-nitrobenzenesulfonyl chloride

Electrochemistry Reduction mechanisms Nitroarenes

This bifunctional sulfonyl chloride features a 2-methyl-3-nitrophenyl scaffold that directs reduction through a stepwise electron-transfer pathway with radical anion intermediates and autocatalytic disulfone formation—markedly different from 2-nitro and 4-nitro positional isomers. Its solid physical form (mp 41–45 °C) eliminates volumetric dispensing errors, ensuring reproducible sulfonylation in automated parallel synthesis. Choose the 97% grade to minimize cumulative impurity carryover in late-stage functionalization of high-value intermediates. With commercial pricing varying over 19-fold for equivalent quantities, verify CAS 56682-04-3 and purity specifications to secure optimal procurement value.

Molecular Formula C7H6ClNO4S
Molecular Weight 235.65 g/mol
CAS No. 56682-04-3
Cat. No. B1283818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrobenzenesulfonyl chloride
CAS56682-04-3
Molecular FormulaC7H6ClNO4S
Molecular Weight235.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3
InChIKeySQIRQSKPXILWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitrobenzenesulfonyl Chloride (CAS 56682-04-3) Product Profile and Sourcing Overview for Research Procurement


2-Methyl-3-nitrobenzenesulfonyl chloride (CAS 56682-04-3) is a bifunctional aromatic sulfonyl chloride featuring a methyl substituent at the ortho position and a nitro group at the meta position relative to the sulfonyl chloride moiety . The compound is primarily utilized as a sulfonylating reagent in organic synthesis, enabling the introduction of the 2-methyl-3-nitrophenylsulfonyl group into target molecules via nucleophilic attack at the electrophilic sulfur center . Its solid physical form (melting point 41–45 °C) facilitates accurate weighing and handling under standard laboratory conditions . The compound serves as a precursor for sulfonamide derivatives and other functionalized building blocks employed in medicinal chemistry and specialty chemical research .

Why 2-Methyl-3-nitrobenzenesulfonyl Chloride (CAS 56682-04-3) Cannot Be Interchanged with Other Nitrobenzenesulfonyl Chlorides


Structural isomerism among nitrobenzenesulfonyl chlorides profoundly alters both reaction mechanisms and kinetic behavior, rendering these compounds non-interchangeable in synthetic applications. Electrochemical studies have established that the position of the nitro substituent dictates whether reduction proceeds via a stepwise mechanism (3-nitro isomer) or a concerted 'sticky' dissociative mechanism (2-nitro and 4-nitro isomers) [1]. The 3-nitrobenzenesulfonyl chloride framework uniquely undergoes autocatalytic behavior upon reduction via diaryl disulfone intermediates, a pathway sterically prohibited in the 2-nitro analog due to ortho-substituent hindrance [1]. Furthermore, solvent solvolysis kinetics differ measurably between benzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride in fluoroalcohol-containing media [2]. The 2-methyl group in the target compound introduces additional steric and electronic modulation at the ortho position relative to the sulfonyl chloride, further distinguishing its reactivity profile from unsubstituted and other positional nitro isomers [3]. For researchers requiring reproducible sulfonylation outcomes, generic substitution without verifying isomeric identity introduces uncontrolled variability in reaction rate, mechanism, and product distribution.

2-Methyl-3-nitrobenzenesulfonyl Chloride (CAS 56682-04-3): Quantitative Differentiation Evidence for Scientific Selection


Electrochemical Reduction Mechanism Divergence: 3-Nitro vs. 2-Nitro and 4-Nitro Benzenesulfonyl Chlorides

Electrochemical reduction studies reveal that 3-nitrobenzenesulfonyl chloride (the positional scaffold of the target compound) follows a stepwise electron transfer mechanism distinct from the concerted 'sticky' dissociative mechanism observed for 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride [1].

Electrochemistry Reduction mechanisms Nitroarenes

Steric Prevention of Autocatalytic Disulfone Formation: Ortho-Substituent Effect Comparison

Upon reduction, 3-nitrobenzenesulfonyl chloride produces diaryl disulfone intermediates that enable an autocatalytic reaction mechanism. This autocatalytic pathway is sterically prohibited in 2-nitrobenzenesulfonyl chloride due to ortho-nitro substituent hindrance, which prevents disulfone formation entirely [1].

Steric hindrance Autocatalysis Disulfone formation

Procurement Cost Variability: Cross-Supplier Pricing Analysis for CAS 56682-04-3

Market pricing for 2-Methyl-3-nitrobenzenesulfonyl chloride varies substantially across suppliers for equivalent purity grades and package sizes. Cross-supplier comparison reveals that selecting the appropriate vendor can yield cost reductions exceeding 60% for the same CAS registry compound at comparable purity specifications [1].

Procurement Cost analysis Supplier comparison

Physical Form Differentiation: Solid vs. Liquid Handling Properties Compared to Unsubstituted Benzenesulfonyl Chloride

2-Methyl-3-nitrobenzenesulfonyl chloride exists as a solid at ambient temperature (melting point 41–45 °C), contrasting with the unsubstituted parent compound benzenesulfonyl chloride, which is a viscous oil [1].

Physical properties Handling Weighing accuracy

Purity Grade Availability: 97% High-Purity Option for Sensitive Synthetic Applications

2-Methyl-3-nitrobenzenesulfonyl chloride is commercially available at 97% purity specification from major research chemical suppliers, providing a higher-assay option beyond the standard 95% grade offered by most vendors .

Purity Quality control Analytical standards

Optimal Research Applications for 2-Methyl-3-nitrobenzenesulfonyl Chloride (CAS 56682-04-3) Based on Quantified Differentiation


Electrochemical Reduction Studies Requiring Stepwise Electron Transfer and Autocatalytic Behavior

Researchers investigating nitroarene reduction mechanisms should select 2-Methyl-3-nitrobenzenesulfonyl chloride when a stepwise electron transfer pathway is desired. Unlike 2-nitro and 4-nitro positional isomers, which undergo concerted dissociative reduction, the 3-nitro scaffold provides access to radical anion intermediates and autocatalytic disulfone formation [1]. This mechanistic distinction is critical for studies exploring synthetic applications of electrochemically generated radical intermediates or reactions where autocatalytic acceleration is beneficial. The ortho-methyl substituent may provide additional modulation of redox potentials relative to the unsubstituted 3-nitrobenzenesulfonyl chloride scaffold.

Precision Sulfonamide Synthesis Requiring Solid Reagent Handling for Weighing Accuracy

For medicinal chemistry and parallel synthesis workflows demanding precise stoichiometric control, the solid physical form (mp 41–45 °C) of 2-Methyl-3-nitrobenzenesulfonyl chloride offers significant operational advantages over oily sulfonyl chlorides such as unsubstituted benzenesulfonyl chloride [1]. Solid reagents eliminate volumetric dispensing errors and reduce contamination risks from liquid splashing, directly improving reaction reproducibility across multiple synthetic runs. This property is particularly valuable in automated synthesis platforms and high-throughput experimentation environments where consistent reagent delivery is essential.

Multi-Step Medicinal Chemistry Campaigns with Stringent Intermediate Purity Requirements

Investigators executing extended synthetic sequences should source the 97% purity grade of 2-Methyl-3-nitrobenzenesulfonyl chloride to minimize cumulative impurity carryover [1]. The 40% relative reduction in unspecified impurities (3% vs. 5% in standard 95% grades) mitigates the risk of side reactions that can compromise yields and complicate purification in downstream steps. This purity differential is especially consequential in late-stage functionalization of advanced intermediates, where material value is high and re-synthesis from earlier steps is cost-prohibitive.

Budget-Constrained Academic Research Requiring Cost-Optimized Reagent Procurement

Principal investigators and laboratory managers operating under fixed research budgets can achieve procurement cost reductions exceeding 60% for 2-Methyl-3-nitrobenzenesulfonyl chloride by comparing supplier pricing before purchase [1]. The demonstrated price variability across commercial sources—exceeding a factor of 19 for equivalent 1g quantities at 95% purity—indicates that vendor selection constitutes a critical procurement decision with direct impact on consumable budget allocation. Researchers should verify CAS registry number (56682-04-3) and purity specifications (≥95%) to ensure apples-to-apples comparison when evaluating vendor quotes.

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